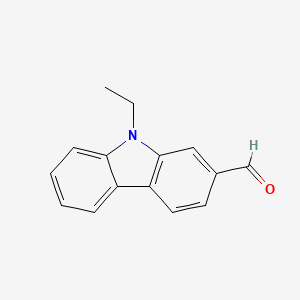

9-ethyl-9H-carbazole-2-carbaldehyde

Vue d'ensemble

Description

9-ethyl-9H-carbazole-2-carbaldehyde is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of an aldehyde group at the 2-position and an ethyl group at the 9-position of the carbazole ring makes this compound a unique and versatile compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde typically involves the alkylation of carbazole followed by formylation. One common method includes:

Alkylation: Carbazole is reacted with bromoethane in the presence of potassium hydroxide to yield 9-ethyl-9H-carbazole.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

9-ethyl-9H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 9-ethyl-9H-carbazole-2-carboxylic acid.

Reduction: 9-ethyl-9H-carbazole-2-methanol.

Substitution: Various substituted carbazole derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Anticancer Activity

Mechanism of Action:

ECCA has been studied for its potential as an anticancer agent, particularly against melanoma. Research indicates that ECCA induces apoptosis (programmed cell death) in melanoma cells through the activation of the p53 pathway, which is crucial for tumor suppression. In vitro studies have shown that ECCA selectively inhibits the growth of both BRAF-mutated and wild-type melanoma cells while sparing normal human melanocytes from toxicity .

Case Study:

In a study published in Nature Communications, ECCA was found to significantly reduce melanoma cell proliferation by enhancing caspase activity, which plays a vital role in the apoptotic process. The compound's efficacy was confirmed in vivo, where it suppressed tumor growth without adversely affecting normal tissues . This suggests that ECCA could be developed into a novel therapeutic agent for melanoma treatment.

Synthesis of Dyes and Photosensitizers

Chemical Properties:

ECCA and its derivatives have been synthesized for use as dyes and photosensitizers. These compounds exhibit unique optical properties due to their conjugated systems, making them suitable for applications in organic electronics and photonics. The synthesis often involves reactions such as Sonogashira coupling and Knoevenagel condensation, leading to compounds with desirable electronic characteristics .

Data Table: Synthesis of Carbazole-Based Dyes

| Compound Name | Synthesis Method | Key Properties |

|---|---|---|

| CCC | Sonogashira coupling | UV absorption peaks at 240-400 nm |

| TCC | Knoevenagel reaction | High stability and coplanarity |

| CCN | Sonogashira coupling | Effective as a photosensitizer |

These compounds are being explored for their potential use in organic solar cells and light-emitting diodes (LEDs), where efficient light absorption and emission are critical .

Development of DNA-Binding Ligands

ECCA has also been investigated as a potential DNA-binding ligand. Research indicates that carbazole derivatives can interact with DNA, which is crucial for developing therapeutic agents targeting genetic material within cells. A study highlighted the synthesis of ECCA derivatives that demonstrated significant binding affinity to DNA, suggesting their utility in gene therapy and molecular diagnostics .

Case Study:

A study on the microwave-assisted synthesis of ECCA derivatives revealed high yields and effective DNA binding properties. The spectral analysis indicated strong interactions between the ligands and DNA, paving the way for future applications in targeted drug delivery systems .

Material Science Applications

ECCA is utilized in the synthesis of poly(vinyl acetal)s (PVAcs), which are important materials in coatings and adhesives due to their excellent film-forming properties and chemical resistance . The incorporation of ECCA into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials.

Mécanisme D'action

The mechanism by which 9-ethyl-9H-carbazole-2-carbaldehyde exerts its effects, particularly in biological systems, involves the activation of the p53 signaling pathway. This activation leads to increased apoptosis (programmed cell death) and senescence (cell aging) in melanoma cells. The compound enhances the phosphorylation of p53 at Ser15, which is crucial for its tumor suppressor functions . Additionally, it activates the p38-MAPK and c-Jun N-terminal kinase (JNK) pathways, further promoting apoptosis and inhibiting cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

9-ethyl-9H-carbazole-3-carbaldehyde: Another carbazole derivative with an aldehyde group at the 3-position.

9-methyl-9H-carbazole-2-carbaldehyde: Similar structure with a methyl group instead of an ethyl group at the 9-position.

9-(2-ethylhexyl)carbazole-3,6-dicarboxaldehyde: Contains two aldehyde groups at the 3 and 6 positions and a longer alkyl chain at the 9-position.

Uniqueness

9-ethyl-9H-carbazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit melanoma cell growth through the activation of the p53 pathway sets it apart from other carbazole derivatives .

Activité Biologique

9-Ethyl-9H-carbazole-2-carbaldehyde (ECCA) is a carbazole derivative that has garnered attention for its significant biological activities, particularly in the field of cancer research. This compound has been investigated for its antitumor properties, specifically in relation to melanoma cells. The following sections outline the biological activity of ECCA, highlighting key findings from various studies, including its mechanisms of action and potential therapeutic applications.

Antitumor Activity

ECCA exhibits notable antitumor effects, particularly against melanoma cells. Research indicates that ECCA can selectively inhibit the growth of both BRAF-mutated and BRAF-wild-type melanoma cells while sparing normal human melanocytes. The mechanism involves the reactivation of the p53 pathway, a crucial tumor suppressor frequently mutated in various cancers.

-

Induction of Apoptosis : ECCA promotes apoptosis in melanoma cells through:

- Upregulation of caspase activities.

- Increased phosphorylation of p53 at Ser15, which is essential for initiating apoptosis.

- Activation of stress-related MAPK pathways (p38-MAPK and JNK), which further contribute to cell death.

- In Vivo Studies : In animal models, ECCA demonstrated a capacity to suppress melanoma growth effectively by enhancing apoptosis and reducing cell proliferation without causing toxicity to normal tissues .

Research Findings

A study published in 2021 evaluated the biological activity of ECCA in detail. Key findings include:

- Selective Growth Inhibition : ECCA showed strong inhibitory effects on melanoma cell lines with minimal impact on normal cells.

- Pathway Activation : RNA sequencing revealed that ECCA significantly affects pathways related to apoptosis, particularly through the activation of p53 signaling.

- Combination Therapy Potential : When combined with BRAF inhibitors, ECCA enhanced the growth inhibition of melanoma cells, suggesting its potential role in combination therapies for treating resistant melanoma .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the effectiveness of ECCA in preclinical models:

- Case Study 1 : In a study involving human melanoma xenografts in mice, treatment with ECCA resulted in a significant reduction in tumor size compared to control groups. Histological analysis confirmed increased apoptotic cell death within the tumors.

- Case Study 2 : A comparative study assessing various carbazole derivatives found that ECCA exhibited superior antitumor activity relative to other compounds tested, emphasizing its potential as a lead candidate for drug development.

Propriétés

IUPAC Name |

9-ethylcarbazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERLGPOLSWKDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568780 | |

| Record name | 9-Ethyl-9H-carbazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56166-62-2 | |

| Record name | 9-Ethyl-9H-carbazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.